molecular formula C9H6BrClO2 B1333313 4-Bromo-3-chlorocinnamic acid CAS No. 790681-97-9

4-Bromo-3-chlorocinnamic acid

Cat. No. B1333313
M. Wt: 261.5 g/mol
InChI Key: TZPKGXJKJIOUNI-DUXPYHPUSA-N
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Description

4-Bromo-3-chlorocinnamic acid is a compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.50 g/mol . The compound is also known by several synonyms, including (E)-3-(4-bromo-3-chlorophenyl)acrylic acid and 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid .


Synthesis Analysis

A novel approach in cinnamic acid synthesis involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide . This method has been used to synthesize a variety of cinnamic acids, and it may be applicable to the synthesis of 4-Bromo-3-chlorocinnamic acid.


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorocinnamic acid has been studied both experimentally and computationally . Experimental doping with 4-methylcinnamic acid (4MCA) has been used to obtain new crystal structures . Computational doping with 4-chlorocinnamic acid (4CCA) has been performed as a model system .


Physical And Chemical Properties Analysis

4-Bromo-3-chlorocinnamic acid has a molecular weight of 261.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 259.92397 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Crystal Structure Exploration

4-Bromo-3-chlorocinnamic acid (4BCA) has been utilized in probing the crystal structure landscape. Experimental doping with 4-methylcinnamic acid (4MCA) and computational doping with 4-chlorocinnamic acid (4CCA) have been performed to chart the crystal structure landscape of 4BCA. This approach helps in understanding the formation of new structures driven by π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds (Chakraborty, Joseph, & Desiraju, 2018).

Supramolecular Assembly

4BCA plays a role in supramolecular assembly, particularly in the context of structures with halogen interactions. For instance, its interaction with ammonium ions has been explored to understand how these ions influence self-assembly and the resultant crystal structures (Chowdhury & Kariuki, 2006).

Ligand Synthesis and Characterization

4BCA is also significant in the synthesis of ligands. For example, the acid form of 4BCA has been used to create 1,1-ethenedithiolato complexes with various metals, contributing to the field of coordination chemistry and the understanding of metal-ligand interactions (Schubert, Görls, & Weigand, 2007).

Photomechanical Response Study

The study of 4-chlorocinnamic acid (closely related to 4BCA) has provided insights into the solid-state photomechanical response of crystals, highlighting the influence of crystal morphology on photoresponsive behavior. This research is vital for understanding photomechanical motion and its potential applications in material science (Kim, Zhu, Mueller, & Bardeen, 2012).

Inhibition Kinetics in Biochemistry

In the field of biochemistry, derivatives of cinnamic acid, including compounds similar to 4BCA, have been studied for their inhibition effects on enzymes like tyrosinase. This is crucial for designing novel inhibitors and understanding enzyme-ligand interactions (Cui et al., 2017).

Apoptosis Induction in Cancer Research

Research on adamantyl-substituted molecules related to 4-chlorocinnamic acid has shown their role in inducing apoptosis in cancer cells. These findings are significant in the development of new cancer treatments (Farhana et al., 2007).

Future Directions

The crystal structure landscape of 4-Bromo-3-chlorocinnamic acid has been charted, and this work suggests that solid solution formation may be used to probe the crystal structure landscape . Future research could further explore this landscape and the properties of the solid solutions formed with other halogenated cinnamic acids .

properties

IUPAC Name

(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKGXJKJIOUNI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorocinnamic acid

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